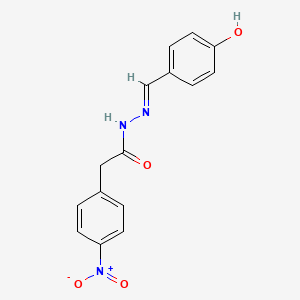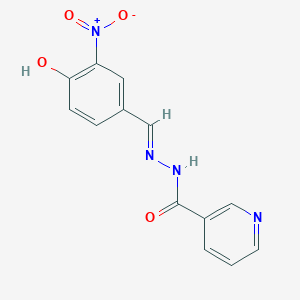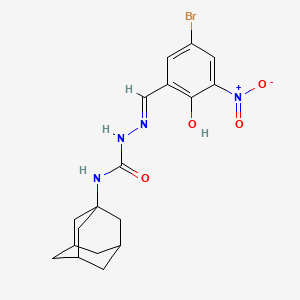
N'-(4-hydroxybenzylidene)-2-(4-nitrophenyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxybenzylidene)-2-(4-nitrophenyl)acetohydrazide, also known as HNAA, is a synthetic compound that has been studied for its potential applications in various scientific fields. This compound has been shown to exhibit interesting biological properties, making it a promising candidate for further research.
作用機序
The mechanism of action of N'-(4-hydroxybenzylidene)-2-(4-nitrophenyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. For example, N'-(4-hydroxybenzylidene)-2-(4-nitrophenyl)acetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. N'-(4-hydroxybenzylidene)-2-(4-nitrophenyl)acetohydrazide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
N'-(4-hydroxybenzylidene)-2-(4-nitrophenyl)acetohydrazide has been shown to exhibit various biochemical and physiological effects, depending on the concentration and context of its use. For example, N'-(4-hydroxybenzylidene)-2-(4-nitrophenyl)acetohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells, but not in normal cells. N'-(4-hydroxybenzylidene)-2-(4-nitrophenyl)acetohydrazide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
実験室実験の利点と制限
One advantage of using N'-(4-hydroxybenzylidene)-2-(4-nitrophenyl)acetohydrazide in lab experiments is its synthetic accessibility and relative stability. N'-(4-hydroxybenzylidene)-2-(4-nitrophenyl)acetohydrazide can be synthesized in a few steps from commercially available starting materials, and it can be stored for extended periods of time without significant degradation. One limitation of using N'-(4-hydroxybenzylidene)-2-(4-nitrophenyl)acetohydrazide in lab experiments is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or surfactants to facilitate its use.
将来の方向性
There are several future directions for research on N'-(4-hydroxybenzylidene)-2-(4-nitrophenyl)acetohydrazide. One direction is the development of N'-(4-hydroxybenzylidene)-2-(4-nitrophenyl)acetohydrazide-based therapeutics for the treatment of various diseases, such as cancer and inflammatory disorders. Another direction is the use of N'-(4-hydroxybenzylidene)-2-(4-nitrophenyl)acetohydrazide as a probe to study the mechanism of action of various enzymes and proteins. Additionally, N'-(4-hydroxybenzylidene)-2-(4-nitrophenyl)acetohydrazide can be used as a building block to synthesize novel materials with interesting properties, such as conductive polymers and metal-organic frameworks.
合成法
The synthesis of N'-(4-hydroxybenzylidene)-2-(4-nitrophenyl)acetohydrazide involves the reaction of 4-hydroxybenzaldehyde and 4-nitrophenylacetic acid hydrazide in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N'-(4-hydroxybenzylidene)-2-(4-nitrophenyl)acetohydrazide has been extensively studied for its potential applications in various scientific fields, such as medicine, biochemistry, and materials science. In medicine, N'-(4-hydroxybenzylidene)-2-(4-nitrophenyl)acetohydrazide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In biochemistry, N'-(4-hydroxybenzylidene)-2-(4-nitrophenyl)acetohydrazide has been used as a probe to study the mechanism of action of various enzymes and proteins. In materials science, N'-(4-hydroxybenzylidene)-2-(4-nitrophenyl)acetohydrazide has been used as a building block to synthesize novel materials with interesting properties.
特性
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-14-7-3-12(4-8-14)10-16-17-15(20)9-11-1-5-13(6-2-11)18(21)22/h1-8,10,19H,9H2,(H,17,20)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHMJTNYCDGHND-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN=CC2=CC=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC(=O)N/N=C/C2=CC=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-2-furamide](/img/structure/B6039074.png)
![4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]morpholine](/img/structure/B6039091.png)
![N-cyclopropyl-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide](/img/structure/B6039098.png)
![2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6039108.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B6039109.png)
![2-[(4-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B6039117.png)


![ethyl 3-(3-chlorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6039155.png)
![1-phenyl-3-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B6039161.png)
![1-(6-chloro-3-pyridazinyl)-4-(3,4-dimethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6039163.png)


